molecular formula C15H26N2O B610448 Spartein-5-ol CAS No. 2122-29-4

Spartein-5-ol

Cat. No.: B610448
CAS No.: 2122-29-4
M. Wt: 250.38 g/mol
InChI Key: JMXNBIDTNISOTA-MRLBHPIUSA-N
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Description

Spartein-5-ol, also known as (5α,7α)-Spartein-5-ol, is a naturally occurring lupin alkaloid. It is a tetracyclic bis-quinolizidine compound derived from lysine. This compound is known for its unique structure and has been studied for various applications in asymmetric synthesis and as a chiral ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spartein-5-ol typically involves multiple steps starting from simpler organic compounds. One common synthetic route begins with the hydrogenation of 2-pyridineacetic acid ethyl ester, followed by Boc protection. This intermediate undergoes kinetic resolution using lipase to yield enantiomerically pure intermediates. Subsequent steps include alkylation, Boc deprotection, and Michael addition to form the tetracyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methods have made it possible to produce this compound and its analogs on a gram scale. These methods often involve the use of chiral catalysts and optimized reaction conditions to achieve high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Spartein-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Spartein-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.

    Industry: This compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Spartein-5-ol involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalysts, influencing the stereochemistry of the resulting products. This interaction is crucial in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spartein-5-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 5-position. This structural feature enhances its utility as a chiral ligand in asymmetric synthesis, making it more versatile compared to other similar compounds .

Properties

CAS No.

2122-29-4

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

(1R,2S,3S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-3-ol

InChI

InChI=1S/C15H26N2O/c18-14-5-3-7-17-9-11-8-12(15(14)17)10-16-6-2-1-4-13(11)16/h11-15,18H,1-10H2/t11-,12-,13+,14+,15+/m1/s1

InChI Key

JMXNBIDTNISOTA-MRLBHPIUSA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3[C@H](CCC4)O

SMILES

C1CCN2CC3CC(C2C1)CN4C3C(CCC4)O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3C(CCC4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Retamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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